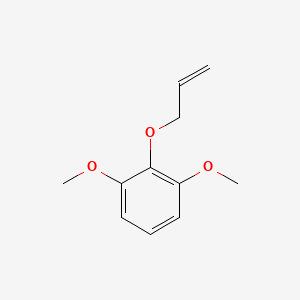
Allylsyringol
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Allylsyringol can be synthesized through several methods, one of which involves the allylation of syringol. Syringol, or 2,6-dimethoxyphenol, is reacted with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the allyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the pyrolysis of lignin-rich biomass. During this process, lignin undergoes thermal decomposition, resulting in the formation of various phenolic compounds, including this compound. The pyrolysis conditions, such as temperature and residence time, are optimized to maximize the yield of the desired product.
化学反応の分析
Types of Reactions: Allylsyringol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The allyl group in this compound can undergo substitution reactions, where it is replaced by other functional groups. Halogenation is a common substitution reaction, often using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Bromine in an organic solvent like dichloromethane.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Allyl alcohol derivatives.
Substitution: Halogenated phenolic compounds.
科学的研究の応用
Allylsyringol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive molecules and polymers. Its antioxidant properties make it valuable in the development of materials with enhanced stability.
Biology: this compound is studied for its potential as an antioxidant and anti-inflammatory agent. It is also investigated for its role in protecting cells from oxidative stress.
Medicine: Research explores its potential therapeutic applications, including its use in formulations for skin care and wound healing due to its antioxidant properties.
Industry: this compound is used in the production of flavoring agents and fragrances. It is also a component in the formulation of bio-based adhesives and resins.
作用機序
The mechanism of action of allylsyringol primarily involves its antioxidant activity. It can neutralize reactive oxygen species by donating hydrogen atoms or electrons, thereby preventing oxidative damage to cells and biomolecules. The presence of methoxy groups enhances its ability to stabilize free radicals. Additionally, this compound can interact with various molecular targets, including enzymes and signaling pathways involved in oxidative stress response.
類似化合物との比較
Syringol (2,6-dimethoxyphenol): Lacks the allyl group but shares similar antioxidant properties.
4-Propenylsyringol: Similar structure with a propenyl group instead of an allyl group.
4-Propylsyringol: Contains a propyl group, differing in the length of the alkyl chain.
Uniqueness of Allylsyringol: this compound’s unique structure, with an allyl group, provides distinct reactivity and potential for various chemical transformations. Its enhanced antioxidant properties, compared to syringol, make it particularly valuable in applications requiring oxidative stability.
特性
IUPAC Name |
1,3-dimethoxy-2-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-8-14-11-9(12-2)6-5-7-10(11)13-3/h4-7H,1,8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIVYBWBUQPWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280391 | |
| Record name | Allylsyringol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5438-54-0 | |
| Record name | Allylsyringol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allylsyringol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















